![molecular formula C16H21N3O6S B053487 Karnamicin A1 CAS No. 122535-48-2](/img/structure/B53487.png)
Karnamicin A1
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Karnamicin A1 is a natural product isolated from the fermentation broth of Streptomyces karnatakensis. It belongs to the family of macrolide antibiotics and has a unique molecular structure that distinguishes it from other macrolides. Karnamicin A1 has been the subject of extensive research due to its potential therapeutic applications.
Wirkmechanismus
The mechanism of action of Karnamicin A1 involves the inhibition of protein synthesis in bacterial and fungal cells. It binds to the 50S subunit of the bacterial and fungal ribosome, thereby preventing the formation of peptide bonds. This leads to the inhibition of protein synthesis and ultimately, the death of the bacterial or fungal cell.
Biochemical and Physiological Effects:
Karnamicin A1 has been shown to have several biochemical and physiological effects. It has been found to be a potent inhibitor of bacterial and fungal growth. It has also been shown to have a selective cytotoxic effect on cancer cells. Karnamicin A1 has been found to be non-toxic to normal cells, making it a promising candidate for cancer therapy.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of using Karnamicin A1 in lab experiments is its broad-spectrum activity against bacterial and fungal strains. It has also been found to be effective against drug-resistant strains. However, one of the limitations of using Karnamicin A1 in lab experiments is its low solubility in aqueous solutions, which can limit its efficacy.
Zukünftige Richtungen
There are several future directions for the research on Karnamicin A1. One direction is to explore its potential as a therapeutic agent for cancer treatment. Another direction is to investigate its potential as a treatment for drug-resistant bacterial and fungal infections. Additionally, there is a need to develop more efficient synthesis methods for Karnamicin A1 to increase its availability for research and potential therapeutic use.
Conclusion:
In conclusion, Karnamicin A1 is a natural product with potential therapeutic applications. Its unique molecular structure and broad-spectrum activity against bacterial and fungal strains make it a promising candidate for further research. The development of more efficient synthesis methods and exploration of its potential as a therapeutic agent for cancer treatment and drug-resistant infections are important future directions for research on Karnamicin A1.
Synthesemethoden
The synthesis of Karnamicin A1 is a complex process that involves several steps. The first step is the isolation of the compound from the fermentation broth of Streptomyces karnatakensis. The isolated compound is then purified through chromatography techniques. The final step involves the characterization of the compound through various spectroscopic techniques such as NMR, IR, and MS.
Wissenschaftliche Forschungsanwendungen
Karnamicin A1 has been the subject of extensive research due to its potential therapeutic applications. It has been shown to have antibacterial, antifungal, and anticancer properties. Karnamicin A1 has been found to be effective against a wide range of bacterial and fungal strains, including drug-resistant strains. It has also been shown to have a selective cytotoxic effect on cancer cells.
Eigenschaften
CAS-Nummer |
122535-48-2 |
---|---|
Produktname |
Karnamicin A1 |
Molekularformel |
C16H21N3O6S |
Molekulargewicht |
383.4 g/mol |
IUPAC-Name |
6-[2-(1,4-dihydroxypentyl)-1,3-thiazol-4-yl]-3-hydroxy-4,5-dimethoxypyridine-2-carboxamide |
InChI |
InChI=1S/C16H21N3O6S/c1-7(20)4-5-9(21)16-18-8(6-26-16)10-13(24-2)14(25-3)12(22)11(19-10)15(17)23/h6-7,9,20-22H,4-5H2,1-3H3,(H2,17,23) |
InChI-Schlüssel |
SLHFLIRMJMBREN-UHFFFAOYSA-N |
SMILES |
CC(CCC(C1=NC(=CS1)C2=C(C(=C(C(=N2)C(=O)N)O)OC)OC)O)O |
Kanonische SMILES |
CC(CCC(C1=NC(=CS1)C2=C(C(=C(C(=N2)C(=O)N)O)OC)OC)O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.